

Pefloxacin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: Pefloxacin

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Introduction

Pefloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic belonging to the third generation of these antibacterial agents.[1] Developed in 1979, it is an analog of norfloxacin and exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. [1][2] Its bactericidal action stems from the inhibition of essential bacterial enzymes involved in DNA replication and repair.[2][3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, antimicrobial spectrum, pharmacokinetics, and analytical methodologies of **Pefloxacin**.

Molecular Structure and Chemical Properties

Pefloxacin is chemically described as 1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.[4][5] It is often used clinically as **pefloxacin** mesylate, a salt form that enhances its solubility.[6]

Table 1: Chemical and Physical Properties of **Pefloxacin**

Property	Value	Source(s)
Chemical Formula	C17H20FN3O3	[1][4][5]
Molecular Weight	333.36 g/mol	[1][4][7]
CAS Registry Number	70458-92-3	[1][4]
Melting Point	270-272 °C (decomposes)	[8]
Water Solubility	11.4 mg/mL at 25 °C	[2][5]
logP	0.27	[2][5]
pKa (Strongest Acidic)	5.55	[2]
Appearance	Solid	[2][5]

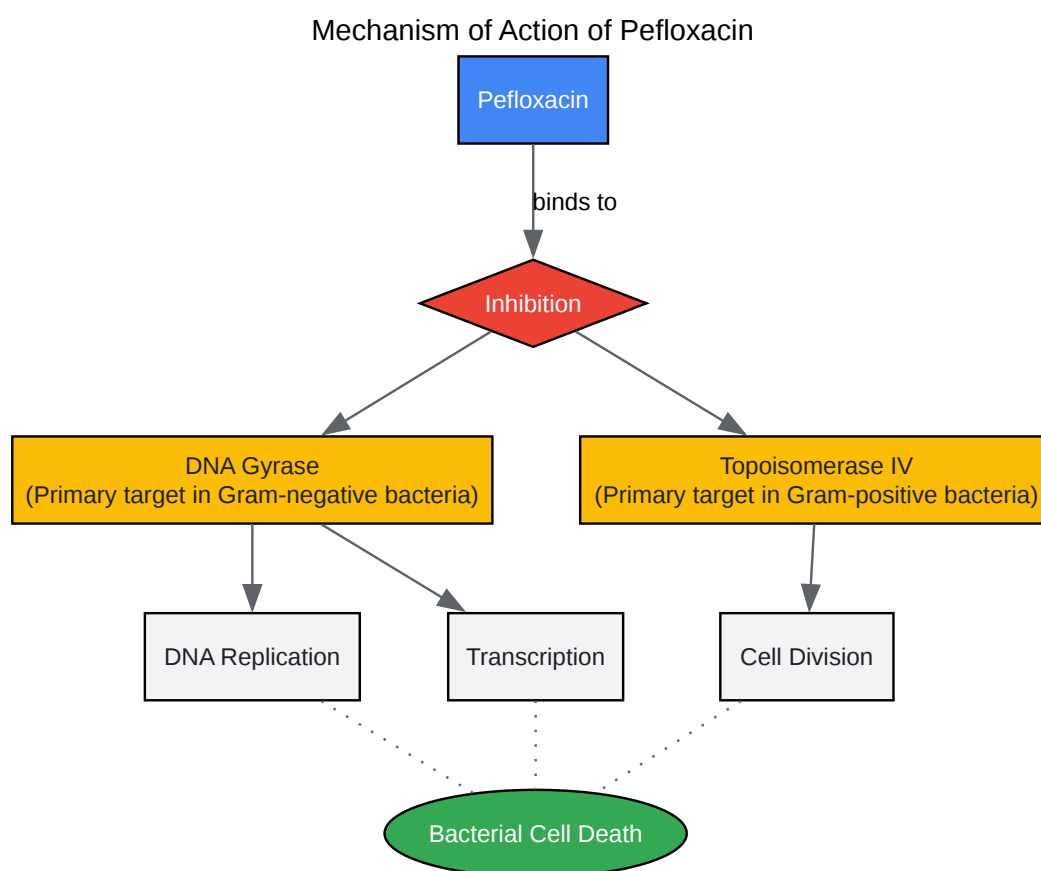
Pefloxacin is slightly soluble in aqueous solutions.[1] The mesylate salt form is freely soluble in water.[6]

Mechanism of Action

The bactericidal effect of **Pefloxacin** is achieved through the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

- **Inhibition of DNA Gyrase:** In Gram-negative bacteria, the primary target of **Pefloxacin** is DNA gyrase.[1][2] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and for relieving torsional stress during transcription.[3] **Pefloxacin** binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[3]
- **Inhibition of Topoisomerase IV:** In Gram-positive bacteria, topoisomerase IV is the preferential target.[1][2] This enzyme plays a key role in the decatenation (separation) of interlinked daughter DNA molecules following replication.[3] By inhibiting topoisomerase IV, **Pefloxacin** prevents the segregation of replicated chromosomes into daughter cells, thereby blocking cell division.[3]

The dual inhibition of both enzymes contributes to the broad-spectrum activity of **Pefloxacin** and may slow the development of bacterial resistance.[9]



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Mechanism of Action of **Pefloxacin**

Antimicrobial Spectrum

Pefloxacin demonstrates a broad spectrum of activity against a variety of pathogenic bacteria. [2][10] It is effective against many Gram-negative aerobic bacteria, including *Escherichia coli*, *Neisseria gonorrhoeae*, *Shigella* spp., *Salmonella* spp., and *Campylobacter* spp.[2][10] It also

shows activity against Gram-positive bacteria such as *Staphylococcus aureus* and *Streptococcus pneumoniae*.^{[2][10]} Furthermore, **Pefloxacin** is active against some intracellular pathogens and *Mycoplasma* species.^{[1][11]}

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for **Pefloxacin**

Organism	MIC Range (µg/mL)	Source(s)
<i>Helicobacter pylori</i>	1 - 8	^[1]
<i>Mycoplasma bovis</i>	8	^[1]

Pharmacokinetics

Pefloxacin is well absorbed orally with a bioavailability of approximately 100%.^{[10][12]} It exhibits good tissue penetration, with concentrations in many tissues exceeding those in the plasma.^[11]

Table 3: Pharmacokinetic Parameters of **Pefloxacin** in Humans

Parameter	Value	Source(s)
Bioavailability (Oral)	~100%	^[12]
Time to Peak Concentration (Tmax)	~1 hour	^{[12][13]}
Peak Concentration (Cmax) (400 mg dose)	~4.09 µg/mL	^[12]
Protein Binding	20-30%	^{[2][12][14]}
Elimination Half-life	8.6 - 12.4 hours	^{[2][10][11][12]}
Metabolism	Hepatic; primary metabolites are Norfloxacin and Pefloxacin N-oxide	^{[2][12]}
Route of Excretion	Renal and biliary	^{[10][12]}

Dosage adjustments may be necessary for patients with hepatic insufficiency and in the elderly. [\[11\]](#)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Pefloxacin** against a specific bacterial isolate can be determined using the agar dilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

- **Preparation of Pefloxacin Stock Solution:** A stock solution of **Pefloxacin** is prepared in a suitable solvent (e.g., 0.1 N NaOH) at a concentration of 1000 µg/mL.
- **Preparation of Agar Plates:** Serial twofold dilutions of the **Pefloxacin** stock solution are prepared in molten Mueller-Hinton agar to achieve final concentrations ranging from, for example, 0.06 to 128 µg/mL. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
- **Inoculum Preparation:** The bacterial isolate to be tested is grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). This suspension is then diluted to yield a final inoculum of approximately 10^4 CFU per spot.
- **Inoculation:** The surfaces of the agar plates are spot-inoculated with the prepared bacterial suspension.
- **Incubation:** The plates are incubated at 35-37°C for 18-24 hours.
- **Interpretation:** The MIC is defined as the lowest concentration of **Pefloxacin** that completely inhibits visible growth of the bacterial isolate.

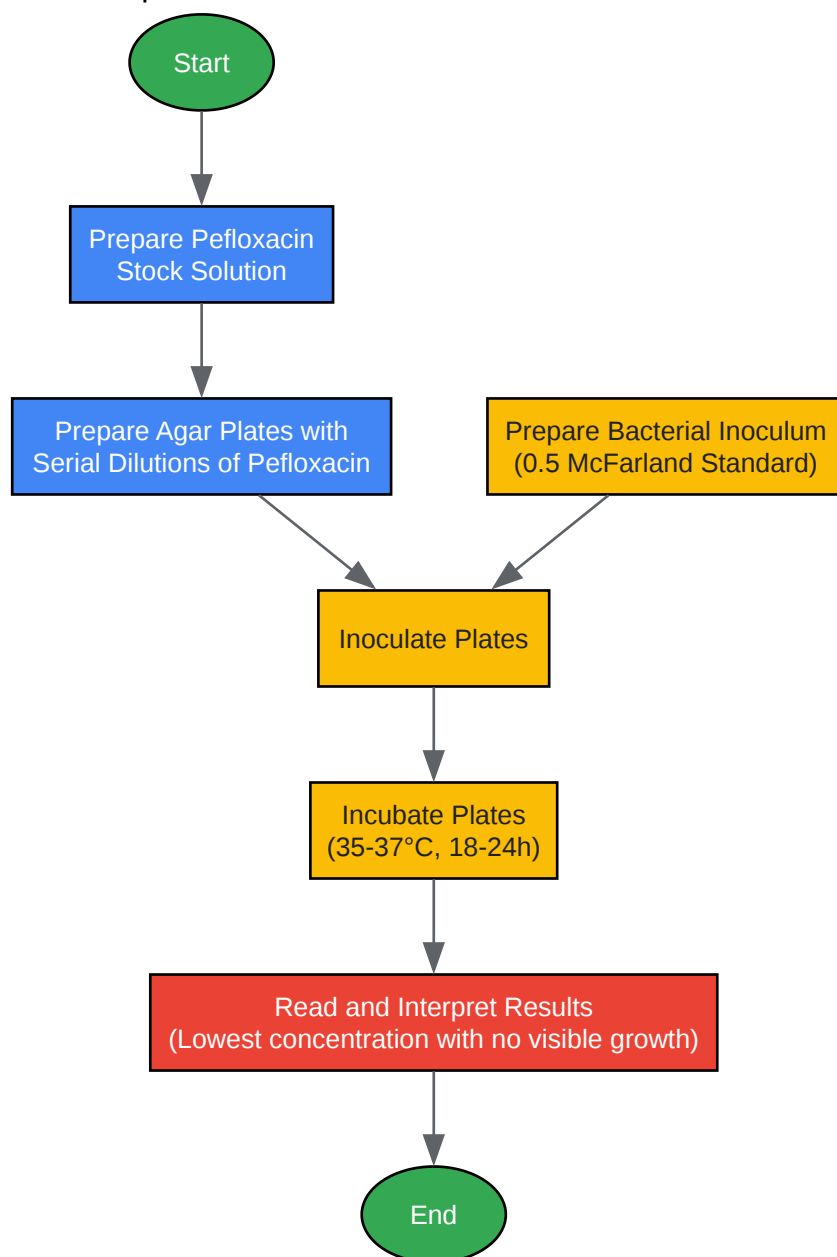
DNA Gyrase Inhibition Assay

The inhibitory effect of **Pefloxacin** on DNA gyrase can be assessed using a supercoiling inhibition assay.

Methodology:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing relaxed pBR322 DNA, DNA gyrase enzyme, ATP, and a suitable assay buffer.
- **Addition of **Pefloxacin**:** Varying concentrations of **Pefloxacin** are added to the reaction mixtures. A control reaction without **Pefloxacin** is also included.
- **Incubation:** The reaction mixtures are incubated at 37°C for a specified period (e.g., 1 hour) to allow the supercoiling reaction to proceed.
- **Termination of Reaction:** The reaction is stopped by the addition of a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).
- **Agarose Gel Electrophoresis:** The reaction products are analyzed by electrophoresis on an agarose gel.
- **Visualization and Interpretation:** The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates. The concentration of **Pefloxacin** that inhibits the conversion of relaxed DNA to supercoiled DNA is determined.

Experimental Workflow for MIC Determination

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Workflow for MIC Determination

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative determination of **Pefloxacin** in bulk drug, pharmaceutical formulations, and biological fluids.[15][16][17]

A typical reversed-phase HPLC (RP-HPLC) method involves:

- Column: A C18 column (e.g., Shim-pack CLC-ODS).[15]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic buffer (e.g., 0.025 M phosphoric acid solution), with the pH adjusted as needed.[15]
- Flow Rate: A constant flow rate, typically around 1.0 mL/min.[15]
- Detection: UV detection at a wavelength of approximately 275 nm or 277 nm.[15][16]
- Internal Standard: An internal standard, such as acetaminophen, can be used to improve the accuracy and precision of the method.[15]

This method has been shown to be simple, efficient, reproducible, and economical for the analysis of **Pefloxacin**. [15]

Conclusion

Pefloxacin remains an important fluoroquinolone antibiotic with a well-characterized molecular structure, mechanism of action, and pharmacokinetic profile. Its broad spectrum of activity makes it a valuable therapeutic agent for the treatment of various bacterial infections. The analytical methods described, particularly HPLC, provide robust means for its quantification in different matrices, which is essential for quality control, clinical monitoring, and research purposes. This guide provides a comprehensive technical overview to support further research and development in the field of antimicrobial agents.

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